2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
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Overview
Description
2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide is a complex organic compound that features a quinoxaline core, a sulfonamide group, and an allylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylamine group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoxaline core, potentially leading to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: N-oxides or sulfoxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The allylamine group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethyl-N-{3-[(prop-2-yn-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
- 2,4-dimethyl-N-{3-[(prop-2-yn-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
- 2,4-dimethyl-N-{3-[(prop-2-yn-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
Uniqueness
The presence of the allylamine group in 2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide distinguishes it from similar compounds, potentially enhancing its reactivity and binding affinity. This unique structure may confer specific biological activities and chemical properties that are not observed in its analogs.
Properties
IUPAC Name |
2,4-dimethyl-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-4-11-20-18-19(22-16-8-6-5-7-15(16)21-18)23-26(24,25)17-10-9-13(2)12-14(17)3/h4-10,12H,1,11H2,2-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITCZGYCFAJPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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